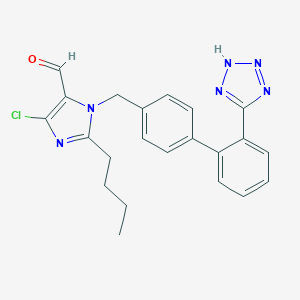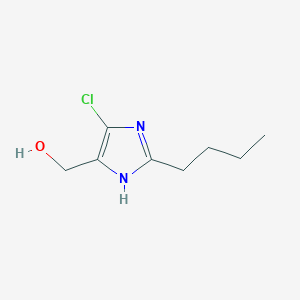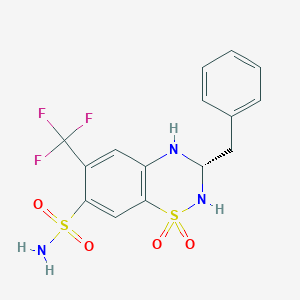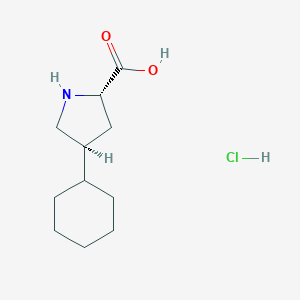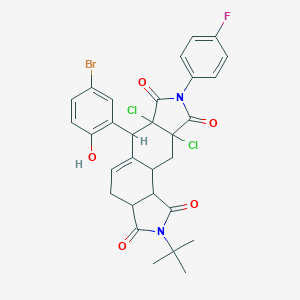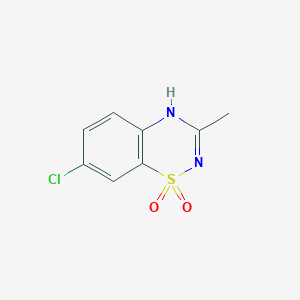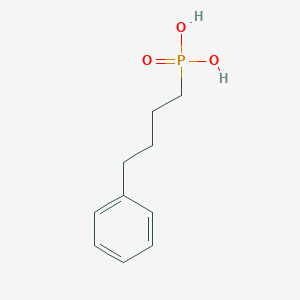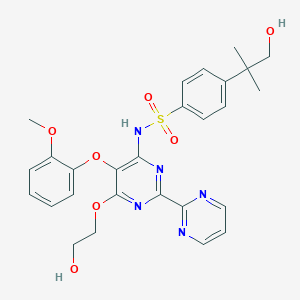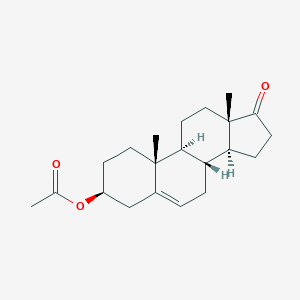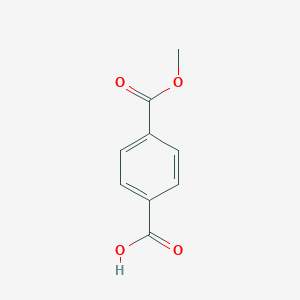
Mono-methyl terephthalate
Vue d'ensemble
Description
Mono-methyl terephthalate, also known as methyl 4-carboxybenzoate, is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid where the carboxyl group is esterified with methanol. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
Mécanisme D'action
Mono-methyl terephthalate, also known as Monomethyl terephthalate or 4-(Methoxycarbonyl)benzoic acid, is a chemical compound with the molecular formula C9H8O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
This compound is involved in the degradation pathway of polyethylene terephthalate (PET). During the hydrolytical transformation of dimethyl terephthalate (DMT), an intermediate known as this compound (MMT) is formed, suggesting that the transformation follows a biochemical pathway of de-esterification . Further transformation of monoesters may require a different set of hydrolytic enzymes .
Pharmacokinetics
Its molecular weight of 1801574 may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the compound plays a role in the degradation of pet, a common plastic material .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of PET by this compound can be influenced by factors such as temperature, pH, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
Mono-methyl terephthalate plays a role in biochemical reactions, particularly in the hydrolytical transformation process of dimethyl terephthalate (DMT) by certain microbes such as Rhodococcus rubber and Pasteurella multocida
Cellular Effects
They can induce local inflammation, oxidative stress, and metabolic disruption, leading to various toxic effects .
Molecular Mechanism
It is known to be involved in the hydrolytical transformation process of DMT
Temporal Effects in Laboratory Settings
It is known that phthalates can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .
Metabolic Pathways
This compound is involved in the metabolic pathway of the hydrolytical transformation process of DMT
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The crude product is often recrystallized from a methanol-water mixture to obtain colorless plate crystals .
Analyse Des Réactions Chimiques
Types of Reactions: Mono-methyl terephthalate undergoes various chemical reactions including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Hydrolysis: Benzoic acid and methanol.
Reduction: 4-(Hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mono-methyl terephthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents, including antineoplastic agents like Bexarotene.
Comparaison Avec Des Composés Similaires
4-(Methoxycarbonyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Methyl 4-hydroxybenzoate:
Uniqueness: Mono-methyl terephthalate is unique due to its specific ester functional group, which allows for versatile chemical transformations. Its role as an intermediate in the synthesis of high-performance materials and pharmaceuticals highlights its importance in both industrial and research settings .
Propriétés
IUPAC Name |
4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIDAMBAPLIATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027425 | |
| Record name | Methyl hydrogen terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Faintly beige powder; [MSDSonline] | |
| Record name | Hydrogen methyl terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE | |
| Record name | HYDROGEN METHYL TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000184 [mmHg] | |
| Record name | Hydrogen methyl terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALS FROM DIL ALCOHOL | |
CAS No. |
1679-64-7 | |
| Record name | Monomethyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen methyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl terephthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl hydrogen terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2T5130M28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROGEN METHYL TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
239 °C | |
| Record name | HYDROGEN METHYL TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of monomethyl terephthalate?
A1: Monomethyl terephthalate has the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol. []
Q2: What spectroscopic data is available for characterizing monomethyl terephthalate?
A2: Researchers utilize various spectroscopic techniques to characterize MMT, including:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in MMT, such as carbonyl and hydroxyl groups. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of MMT, particularly 1H NMR. [, ]
Q3: What is the solubility of monomethyl terephthalate in different solvents?
A3: The solubility of MMT varies depending on the solvent and temperature. Research shows its solubility increases with temperature and the addition of methanol in methanol aqueous solutions. []
Q4: How is monomethyl terephthalate utilized in the synthesis of poly(butylene terephthalate) (PBT)?
A5: While dimethyl terephthalate (DMT) is commonly used in PBT synthesis, research explores using MMT as a partially soluble alternative to terephthalic acid. This approach aims to understand the role of acidity and solubility in tetrahydrofuran (THF) formation during polymerization. []
Q5: Can monomethyl terephthalate be selectively produced from terephthalic acid?
A6: Yes, researchers have achieved highly selective monomethyl esterification of terephthalic acid by utilizing monocarboxylate chemisorption on alumina followed by esterification with diazomethane. []
Q6: Can microorganisms degrade monomethyl terephthalate?
A7: Several bacterial and fungal species demonstrate the ability to degrade MMT. For instance:* Variovorax paradoxus strain T4, isolated from deep-ocean sediment, hydrolyzes MMT to isophthalic acid. []* Fusarium sp. DMT-5-3, a mangrove sediment fungus, can transform DMT to MMT and further to terephthalic acid. [, ]* Aspergillus versicolor IR-M4, a filamentous fungus from deep-sea sediments, can also degrade DMT to MMT and TA. []
Q7: Is monomethyl terephthalate considered less toxic than dimethyl terephthalate?
A8: Research suggests that the esterase DmtH can transform the plastic additive DMT to the potentially less toxic MMT. []
Q8: How does monomethyl terephthalate fit into the chemical recycling of polyethylene terephthalate (PET)?
A9: MMT is a key intermediate in some PET recycling processes. For example:* Microwave-assisted depolymerization of PET using sodium methoxide can yield MMT as an intermediate product, eventually leading to terephthalic acid (TPA). [, ]* Low-energy catalytic methanolysis of PET using potassium carbonate can produce MMT as a by-product alongside the desired product, dimethyl terephthalate (DMT). []
Q9: Can metal-organic frameworks (MOFs) be used to degrade PET and generate monomethyl terephthalate?
A10: Yes, studies show that the zirconium-based MOF UiO-66 can break down waste PET into TPA and MMT under specific conditions. This process highlights the potential of MOFs as catalysts for plastic degradation. []
Q10: What analytical methods are employed to detect and quantify monomethyl terephthalate?
A10: Common analytical techniques for MMT detection and quantification include:
- High-performance liquid chromatography (HPLC): Used to separate and quantify MMT in complex mixtures. [, , ]
- Ultraviolet spectrophotometry: Can be used to monitor the degradation process of MMT. []
Q11: How is the quality of monomethyl terephthalate controlled during synthesis?
A11: To ensure the quality of synthesized MMT, researchers often employ:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde](/img/structure/B193153.png)
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)
